3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one
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Overview
Description
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one is a chemical compound with a unique structure that includes both a hydroxy group and an imidazolidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cycloaddition of functionalized aldo- and ketonitrones with 2-(2-oxoindoline-3-ylidene)acetates . This reaction proceeds with good selectivity and can be controlled to yield the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The imidazolidinylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and imidazolidinylidene moiety can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoindoline-3-ylidene)acetates: These compounds share structural similarities and are used in similar synthetic applications.
N-(2,2-Dichloro-1-cyanoethenyl)amides: These compounds also contain imidazolidinylidene moieties and undergo similar chemical reactions.
Uniqueness
3-Hydroxy-1-(imidazolidin-2-ylidene)-3-methylbutan-2-one is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to participate in both oxidation and reduction reactions, as well as its potential in medicinal chemistry, sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H14N2O2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-hydroxy-1-imidazolidin-2-ylidene-3-methylbutan-2-one |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,12)6(11)5-7-9-3-4-10-7/h5,9-10,12H,3-4H2,1-2H3 |
InChI Key |
NNTYBYWCPKAVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C=C1NCCN1)O |
Origin of Product |
United States |
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